molecular formula C10H14ClN B1582821 N-(2-Chloroethyl)-N-ethylaniline CAS No. 92-49-9

N-(2-Chloroethyl)-N-ethylaniline

Cat. No. B1582821
CAS RN: 92-49-9
M. Wt: 183.68 g/mol
InChI Key: DBDNQNARCHWMSP-UHFFFAOYSA-N
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Description

“N-(2-Chloroethyl)-N-ethylaniline” is a chemical compound. It is a powerful adrenergic blocking agent, known to modify the pharmacological effects of epinephrine . The molecular weight of this compound is 296.235 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(2-chloroethyl)glycine and DL-alanine esters has been achieved through two methods: reductive amination of the C=O group of glyoxilic or pyruvic acids upon treatment with 2-chloroethylamine and sodium cyanoborohydride in methanol, and alkylation of 2-chloroethylamine with α-haloalkanoic acid esters in a K2CO3-MeCN two-phase system .


Molecular Structure Analysis

The molecular structure of “N-(2-Chloroethyl)-N-ethylaniline” is complex. A related compound, N-(2-Chloroethyl)-N,N-diethylammonium chloride, has been studied, and its crystal structure has been determined .

Scientific Research Applications

Metabolism Studies

N-(2-Chloroethyl)-N-ethylaniline, as part of the 2-chloroethylarylamines family, has been subject to metabolism studies. For instance, research by Roberts & Warwick (1963) investigated its metabolism, noting that 60% of the injected radioactivity in N,N-di-2-chloroethyl-14C-aniline was excreted in urine and feces within the first 24 hours. This study is significant in understanding the metabolic pathways and excretion mechanisms of chloroethylarylamines in biological systems.

Antitumor Activity

The compound has been involved in the synthesis of antitumor agents. For example, Madelmont et al. (1985) synthesized new N'-(2-chloroethyl)-N-[2-(methylsulfinyl)ethyl]- and N'-(2-chloroethyl)-N-[2-(methylsulfonyl)ethyl]-N- or N'-nitrosoureas, which are metabolites of CNCC, an antineoplastic (2-chloroethyl)nitrosourea. These compounds demonstrated significant antitumor activity against L1210 leukemia in mice, underscoring the potential of N-(2-Chloroethyl)-N-ethylaniline derivatives in cancer treatment (Madelmont et al., 1985).

Agricultural Applications

In agriculture, derivatives of 2-chloroethyl compounds, such as ethephon (2-chloroethyl phosphonic acid), have been applied to enhance growth and nitrogen accumulation in plants. Khan et al. (2008) found that ethephon application increased growth, photosynthesis, and nitrogen accumulation in mustard plants under high nitrogen levels (Khan et al., 2008).

DNA Interaction and Repair

The interaction of chloroethyl compounds with DNA, particularly in the context of cancer therapy, has been a significant area of research. For instance, Erickson et al. (1980) investigated the formation of DNA cross-links by 1-(2-chloroethyl)-1-nitrosoureas, highlighting the drug's potential for anti-cancer therapies (Erickson et al., 1980).

Chemical Synthesis and Industrial Applications

N-(2-Chloroethyl)-N-ethylaniline is also utilized in chemical synthesis. For example, Narayanan & Deshpande (2000) discussed the vapor phase aniline alkylation over solid acid catalysts, including the synthesis of N-ethylaniline, a crucial intermediate in various industrial processes (Narayanan & Deshpande, 2000).

Detection and Analysis in Complex Matrices

The compound has been implicated in the detection and analysis of chemical weapons-related compounds. For instance, Creasy et al. (1997) used multiple chromatographic techniques for the high-confidence identification of agents or byproducts, including chloroethyl compounds, in complex matrices (Creasy et al., 1997).

Safety And Hazards

The safety data sheet for a related compound, Bis(2-chloroethyl)amine hydrochloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects .

properties

IUPAC Name

N-(2-chloroethyl)-N-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14ClN/c1-2-12(9-8-11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDNQNARCHWMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCl)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6052615
Record name N-(2-Chloroethyl)-N-ethylaniline
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Molecular Weight

183.68 g/mol
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Physical Description

Solid; [HSDB]
Record name N-Ethyl-N-(2-chloroethyl)aniline
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Boiling Point

251-253 °C
Record name N-ETHYL-N-(2-CHLOROETHYL)ANILINE
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Solubility

SOL IN HOT ALCOHOL
Record name N-ETHYL-N-(2-CHLOROETHYL)ANILINE
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Product Name

N-(2-Chloroethyl)-N-ethylaniline

Color/Form

NEEDLES FROM ALCOHOL

CAS RN

92-49-9
Record name N-(2-Chloroethyl)-N-ethylbenzenamine
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Record name N-Ethyl-N-(2-chloroethyl)aniline
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Record name Benzenamine, N-(2-chloroethyl)-N-ethyl-
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Record name N-(2-Chloroethyl)-N-ethylaniline
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Record name N-(2-chloroethyl)-N-ethylaniline
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Record name N-(2-CHLOROETHYL)-N-ETHYLANILINE
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Record name N-ETHYL-N-(2-CHLOROETHYL)ANILINE
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Melting Point

45.5-46.5 °C
Record name N-ETHYL-N-(2-CHLOROETHYL)ANILINE
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

2-(N-ethyl-N-phenylamino)ethanol (10 g, 60 mmol) in CH2Cl2 (150 mL) was reacted with SOCl2 (8.8 mL, 121 mmol). The mixture was heated to reflux for one hour and quenched. The solvent was evaporated and the residue was purified by silica gel column chromatography to provide intermediate 3a (5.54 g, 30 mmol, 50%) as a yellow oil. 1H NMR (CDCl3, 400 MHz) δ 7.28 (m, 2H), 6.74 (m, 3H), 3.65 (m, 4H), 3.46 (q, J=7.2 Hz, 2H), 1.22 (t, J=7.2 Hz, 3H); HRMS (ESI, positive) m/z calcd. for C10H15ClN [M+H]+: 184.0893, found: 184.0836.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
50%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JJ Roberts, GP Warwick - Biochemical Pharmacology, 1963 - Elsevier
… with sulphydryl groups, the body sulphur pool was labelled by oral administration of 35S-L-cystine prior to the intraperitoneal injection of the unlabelled N-2-chloroethylN-ethylaniline. …
Number of citations: 9 www.sciencedirect.com
A Haddow, GAR Kon, WCJ Ross - Nature, 1948 - nature.com
… As in the aliphatic series, a prominent feature is dependence for activity upon two haloalkyl groups ; thus the following types are inactive : N -2-chloroethyl-N -ethylaniline, NN -di(2-…
Number of citations: 141 www.nature.com
W Davis, WCJ Ross - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… have been examined : 2-chloroethyIdimethyIamine, di-2-chlorethylmethylamine, 2-chloroethyl ethyl sulphide, di-2-chloroethyl sulphide (mustard gas), N-2-chloroethyl-N-ethylaniline, NN…
Number of citations: 0 pubs.rsc.org
G Li, T Bell, EJ Merino - ChemMedChem, 2011 - Wiley Online Library
DNA‐modifying agents are stalwarts of chemotherapeutic cancer treatments, but require significant design improvements to improve selectivity, minimize side effects, and for their …
J Hampshire, P Hebborn, AM Triggle… - Journal of Medicinal …, 1965 - ACS Publications
… The CHC13 layer was separated, washed with water, dried (MgSO<), and distilled to give N-2-chloroethyl-N-ethylaniline, bp 150-155 (18 mm.), yield … N-2-Chloroethyl-N-ethylaniline was …
Number of citations: 14 pubs.acs.org
DA Webster, J Gross - Developmental Biology, 1970 - Elsevier
The cytological effects of DNA crosslinking agents, such as mitomycin C, nitrogen mustards, diepoxides, and dialkyl sulfonates were tested on 4-day chick embryos. At low dosage 12 of …
Number of citations: 81 www.sciencedirect.com
LD Tunney, PJA Hill, CDK Herd… - … & Planetary Science, 2022 - Wiley Online Library
Soluble organic matter analyses of astromaterials can provide valuable information on the chemistry of our solar system and the processes that occur within it. The surface of the Earth, …
Number of citations: 3 onlinelibrary.wiley.com
M Berger - 2016 - publications.rwth-aachen.de
Altlasten und Hinterlassenschaften industrieller Aktivitäten belasten bis heute unsere Umwelt. Während zurzeit aktive Fabriken der chemischen Großindustrie einen großen Anteil an …
Number of citations: 2 publications.rwth-aachen.de
LD Tunney - 2022 - era.library.ualberta.ca
Meteorites are the most primitive materials in the solar system and can provide important information about the early earth, planetary processes, and possibly yield insights to the …
Number of citations: 2 era.library.ualberta.ca
HS Freeman, LS Moser, WM Whaley - Dyes and pigments, 1988 - Elsevier
The synthesis of some new azo reactive dyes which contain a phosphonic acid group in a pendant chain of the coupling component is described. Four phosphonic acid couplers have …
Number of citations: 4 www.sciencedirect.com

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